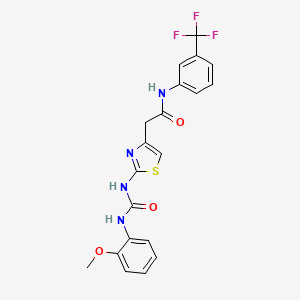

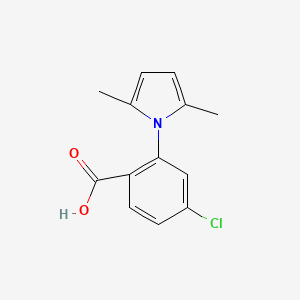

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a thiazole ring, a ureido linkage, and substituted phenyl groups suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .

Synthesis Analysis

The synthesis of related thiazole and acetamide derivatives typically involves multi-step reactions, starting with the formation of the core thiazole or thiadiazole ring, followed by the introduction of various substituents through reactions like amidation or sulfonamide formation . For instance, compounds with a thiazolidinone core were synthesized and then further modified to introduce aryl groups and acetamide functionalities . Similarly, urea derivatives were synthesized by replacing an acetamide group with an alkylurea moiety, indicating a possible route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole and acetamide derivatives is characterized by the presence of heterocyclic rings and amide linkages, which can influence the molecule's conformation and intermolecular interactions . For example, the acetamide group can form dihedral angles with adjacent rings, affecting the overall shape of the molecule . Additionally, hydrogen bonding and π-π interactions can stabilize the crystal structure, as observed in similar compounds .

Chemical Reactions Analysis

Thiazole and acetamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The amide linkage is a site for potential hydrolysis, while the thiazole ring can engage in electrophilic substitution reactions. The presence of methoxy and trifluoromethyl substituents can further influence the reactivity, directing the course of reactions and stabilizing intermediates through electron-donating or withdrawing effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can confer a degree of polarity, impacting solubility and intermolecular interactions. The substituted phenyl groups can add to the lipophilicity of the molecule, which is important for its potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The functional groups present in the molecule can also dictate its acidity or basicity, which is crucial for its interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Compounds structurally related to 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have demonstrated broad antimicrobial and antifungal activities. Thiazole derivatives, in particular, have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics, as well as fungal pathogens (Saravanan et al., 2010). Such properties suggest the potential of these compounds in developing new antimicrobial agents.

Anticancer Activities

Research into thiazole and thiadiazole derivatives has revealed that some of these compounds possess significant anticancer activities. Their action mechanisms often involve the inhibition of specific cellular pathways critical for cancer cell proliferation and survival. For instance, compounds with a thiadiazole backbone have shown potent activity against leukemia cell lines, highlighting their potential in leukemia therapy (Havrylyuk et al., 2013).

Antiviral Efficacy

The search for new antiviral agents has led to the exploration of thiazole compounds, with some demonstrating high activity against specific virus strains. For example, N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide showed remarkable activity against the Tacaribe virus, indicating the potential for the development of novel antiviral drugs (Havrylyuk et al., 2013).

Enzyme Inhibition

Some thiazole derivatives have been investigated for their ability to inhibit enzymes that are therapeutic targets for various diseases. These compounds often exhibit selective inhibition, making them valuable leads for the development of targeted therapies. For example, the study of cyclooxygenase (COX) inhibitors among thiazole derivatives highlighted their potential in treating conditions like inflammation and cancer (Ertas et al., 2022).

Material Science Applications

Thiazole-based compounds also find applications in material science, particularly in the synthesis of conducting polymers with potential uses in electronics and optoelectronics. Their unique electronic properties make them suitable for applications such as organic semiconductors and sensors (Camurlu & Guven, 2015).

Eigenschaften

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-30-16-8-3-2-7-15(16)26-18(29)27-19-25-14(11-31-19)10-17(28)24-13-6-4-5-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWLQOYFQDENEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)